molecular formula C5H5F3O2 B1197229 Trifluoroacetylacetone CAS No. 367-57-7

Trifluoroacetylacetone

Cat. No. B1197229
CAS RN: 367-57-7
M. Wt: 154.09 g/mol
InChI Key: SHXHPUAKLCCLDV-UHFFFAOYSA-N
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Description

Trifluoroacetylacetone is a chemical compound with various applications in synthesis and material science. Its unique properties are derived from the trifluoroacetyl group, enhancing its reactivity and stability in different chemical environments.

Synthesis Analysis

Trifluoroacetylacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and acetone. The optimal conditions involve equal molar ratios of reactants and sodium ethoxide as a catalyst at 30°C for 2 hours, achieving a yield of up to 33% (Han-Min Lei, 2005).

Molecular Structure Analysis

The molecular structure of trifluoroacetylacetone exhibits characteristics of internal rotations of the CF3 and CH3 groups. It exists primarily in an enolic Cs form. Studies using rotational spectrum analysis have determined barriers to internal rotation, providing insights into its internal dynamics (L. Favero et al., 2014).

Chemical Reactions and Properties

Trifluoroacetylacetone undergoes various reactions, including with amines to form trifluoromethylated pyridones and aminoenones. These reactions showcase its versatility as a substrate for synthesizing azaheterocycles and fluorinated analogs (V. V. Fedin et al., 2022). Additionally, UV-excited trifluoroacetylacetone participates in photoelimination reactions to produce fluorinated methylfuranones, highlighting its reactivity under light exposure (K. Muyskens et al., 2012).

Physical Properties Analysis

The physical properties of trifluoroacetylacetone have been studied through vibrational spectroscopy and density functional theory (DFT) calculations. These studies provide information on its vibrational modes, indicating the presence of stable cis-enol conformers and insights into its hydrogen bond strength and molecular stability (S. Tayyari et al., 2007).

Scientific Research Applications

4. Precursor to Heterocycles and Metal Chelates

  • Summary of Application : Trifluoroacetylacetone is used as a precursor to heterocycles and metal chelates. It is prepared by condensation of esters of trifluoroacetic acid with acetone .
  • Results : The use of Trifluoroacetylacetone has led to significant advancements in the synthesis of heterocycles and metal chelates .

5. Ligands for Metal Complexes

  • Summary of Application : Trifluoroacetylacetone, along with other β-diketones, are commonly used as ligands for metal complexes in applications where relatively high stability and vapour pressure is required .
  • Results : The use of Trifluoroacetylacetone as a ligand has led to significant advancements in the field of inorganic chemistry, particularly in the formation of stable metal complexes .

6. Catalyst in Chemical Transformations

  • Summary of Application : Metal acetylacetonate complexes, including those formed with Trifluoroacetylacetone, are used as catalysts in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides and trans-esterifications .
  • Results : The use of Trifluoroacetylacetone in the formation of metal acetylacetonate complexes has led to significant advancements in various chemical transformations .

7. Precursor to Heterocycles and Metal Chelates

  • Summary of Application : Trifluoroacetylacetone is used as a precursor to heterocycles, e.g. pyrazoles, and metal chelates . It is prepared by condensation of esters of trifluoroacetic acid with acetone .
  • Results : The use of Trifluoroacetylacetone has led to significant advancements in the synthesis of heterocycles and metal chelates .

8. Dissociative Electron Attachment

  • Summary of Application : Trifluoroacetylacetone, along with other β-diketones, are commonly used as ligands for metal complexes in applications where relatively high stability and vapour pressure is required . While fluorination of the native acetylacetone generally increases both stability and vapour pressure of the respective metal complexes it also alters the electronic structure, and thereby the susceptibility to bond cleavage by low energy electrons .
  • Results : The use of Trifluoroacetylacetone as a ligand has led to significant advancements in the field of physical chemistry, particularly in the formation of stable metal complexes .

9. Catalyst in Chemical Transformations

  • Summary of Application : Metal acetylacetonate complexes, including those formed with Trifluoroacetylacetone, are used as catalysts in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides and trans-esterifications .
  • Results : The use of Trifluoroacetylacetone in the formation of metal acetylacetonate complexes has led to significant advancements in various chemical transformations .

Safety And Hazards

  • Hazard Statements : Trifluoroacetylacetone is classified as a warning substance. It poses risks related to flammability (H226), acute toxicity (H302, H312), skin irritation (H315), and eye irritation (H319). Precautions should be taken during handling and storage .
  • Safety Measures : Follow safety guidelines, use appropriate protective equipment, and avoid ingestion, inhalation, or skin contact. In case of exposure, seek medical attention .

properties

IUPAC Name

1,1,1-trifluoropentane-2,4-dione
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InChI

InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHXHPUAKLCCLDV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5F3O2
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DSSTOX Substance ID

DTXSID3059896
Record name 1,1,1-Trifluoroacetylacetone
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Molecular Weight

154.09 g/mol
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Physical Description

Clear liquid; [Sigma-Aldrich MSDS]
Record name 1,1,1-Trifluoro-2,4-pentanedione
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Product Name

1,1,1-Trifluoro-2,4-pentanedione

CAS RN

367-57-7
Record name 1,1,1-Trifluoro-2,4-pentanedione
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Record name 2,4-Pentanedione, 1,1,1-trifluoro-
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Record name 1,1,1-TRIFLUORO-2,4-PENTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
AL Andreassen, SH Bauer - Journal of Molecular Structure, 1972 - Elsevier
… The structure of trifluoroacetylacetone is similar to that of acetylacetone. The r g values for this compound are C 1 -C 3 = 1.4164 ± 0.006 Å, C 3 -C 5 = 1.511 ± 0.021 Å, C 2 -C 4 = 1.536 ± …
Number of citations: 154 www.sciencedirect.com
B Ómarsson, S Engmann, O Ingólfsson - RSC Advances, 2014 - pubs.rsc.org
The β-diketones acetylacetone (AAc), trifluoroacetylacetone (TFAAc), and hexafluoroacetylacetone (HFAAc), are commonly used as ligands for metal complexes in applications where …
Number of citations: 14 pubs.rsc.org
LB Favero, L Evangelisti, B Velino… - The Journal of Physical …, 2014 - ACS Publications
The rotational spectrum of trifluoroacetylacetone shows that the molecule exists in an enolic C s form and displays the features of internal rotations of the CH 3 and CF 3 groups, whose …
Number of citations: 15 pubs.acs.org
KV Zherikova, NB Morozova, NV Kuratieva… - Journal of Structural …, 2005 - Springer
Two volatile hafnium(IV) complexes with acetylacetone and trifluoroacetylacetone (HL) have been prepared and their structures have been studied at −30C. Crystal data for C 20 H 28 …
Number of citations: 17 link.springer.com
MS Gordon, RD Koob - Journal of the American Chemical Society, 1973 - ACS Publications
The energies of the enol forms of acetylacetone (ACAC) and trifluoroacetylacetone (TFA) have been minimized with respect to all structural parameters using the INDO molecular orbital …
Number of citations: 58 pubs.acs.org
RE Sievers, BW Ponder, ML Morris… - Inorganic …, 1963 - ACS Publications
The gas phase chromatography of metal chelates of acetylacetone, trifluoroacetylacetone, and hexafluoroacetylacetone was investigated. Chelates of the fluorine-containing/3-…
Number of citations: 134 pubs.acs.org
E Iglesias - Langmuir, 2000 - ACS Publications
The UV−vis absorption spectra of 1,1,1-trifluoracetylacetone and 1,1,1-trifluoro-3-(2-thenoyl)acetone are studied in water and in aqueous micellar solutions of cationic surfactants …
Number of citations: 19 pubs.acs.org
NV Kuratieva, ES Vikulova, KV Zherikova - Journal of Structural Chemistry, 2018 - Springer
Single crystal X-ray diffraction at a temperature of 150(2) K is used to determine the structures of two magnesium complexes with trifluoroacetylacetone: [Mg(tfac) 2 ] 3 I and [Mg(H 2 O) 2 …
Number of citations: 8 link.springer.com
WG Scribner, AM Kotecki - Analytical Chemistry, 1965 - ACS Publications
… with the removal of the enol proton from the trifluoroacetylacetone and the formation of a … effectively extracted at pH 4.3 with chloroform containing trifluoroacetylacetone and pyridine. …
Number of citations: 34 pubs.acs.org
WG Scribner, MJ Borchers, WJ Treat - Analytical Chemistry, 1966 - ACS Publications
Sir: Beryllium trifluoroacetylacetone is sufficiently volatile and thermally stable to be eluted without decomposi-tion from a gas-liquid chromatographic column (13), and can be …
Number of citations: 25 pubs.acs.org

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